4-Stilbene carboxaldehyde

Description

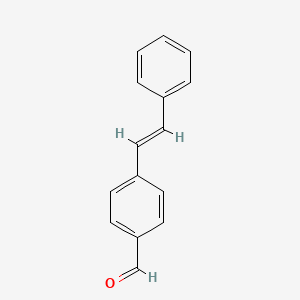

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-phenylethenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXSBHRRZNBTRT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32555-96-7, 40200-69-9 | |

| Record name | 4-Stilbene carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032555967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Stilbenecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Formyl-trans-stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Characterization of 4-Stilbene Carboxaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Stilbene carboxaldehyde, a derivative of the stilbene scaffold, serves as a crucial building block in the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a reactive aldehyde group conjugated to the stilbene backbone, allows for diverse chemical modifications, leading to the development of novel therapeutic agents and functional materials.[3][4] This technical guide provides an in-depth exploration of the primary synthetic routes to 4-stilbene carboxaldehyde and a detailed overview of the analytical techniques employed for its characterization. By elucidating the mechanistic underpinnings of each synthetic strategy and offering field-proven insights into experimental protocols, this document aims to equip researchers with the knowledge to confidently synthesize and characterize this versatile compound.

Introduction: The Significance of the Stilbene Scaffold

Stilbenes are a class of organic compounds characterized by a 1,2-diphenylethylene core.[5] This structural motif is found in numerous naturally occurring and synthetic molecules that exhibit a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1][6] The therapeutic potential of stilbene derivatives, such as resveratrol and combretastatin A-4, has spurred significant interest in the development of synthetic methodologies to access novel analogues with enhanced potency and selectivity.[4] 4-Stilbene carboxaldehyde emerges as a key intermediate in this pursuit, offering a versatile handle for the introduction of various functional groups and the construction of more complex molecular architectures.[3]

Synthetic Strategies for 4-Stilbene Carboxaldehyde

The synthesis of 4-stilbene carboxaldehyde can be accomplished through several robust and well-established methods. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired stereoselectivity, and scalability. This section will delve into the mechanistic details and practical considerations of the most prominent synthetic approaches.

The Wittig Reaction: A Classic Approach to Olefination

The Wittig reaction is a widely employed method for the formation of carbon-carbon double bonds and represents a cornerstone in the synthesis of stilbenes.[7][8] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), which is typically generated by the deprotonation of a phosphonium salt.[9]

Causality Behind Experimental Choices: The Wittig reaction is favored for its reliability and the accessibility of the required reagents.[7] The stereochemical outcome of the reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides tend to favor the formation of Z-alkenes, while stabilized ylides, such as the one required for the synthesis of trans-4-stilbene carboxaldehyde, predominantly yield the E-alkene.[9] The choice of a strong base is critical for the efficient generation of the ylide from the corresponding phosphonium salt.

Experimental Protocol: Wittig Synthesis of 4-Stilbene Carboxaldehyde

-

Formation of the Phosphonium Salt: Benzyltriphenylphosphonium chloride is prepared by reacting benzyl chloride with triphenylphosphine in a suitable solvent like toluene and heating the mixture.

-

Generation of the Ylide: The phosphonium salt is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere. A strong base, typically n-butyllithium or sodium hydride, is added dropwise at low temperature (e.g., 0 °C) to generate the deep red-colored ylide.

-

Reaction with Terephthalaldehyde monodiethyl acetal: A solution of terephthalaldehyde monodiethyl acetal (a protected form of 4-formylbenzaldehyde) in dry THF is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is extracted with a suitable solvent like diethyl ether. The combined organic extracts are washed, dried, and concentrated under reduced pressure. The resulting crude product is then deprotected using acidic conditions to reveal the aldehyde functionality. Purification of the final product, 4-stilbene carboxaldehyde, is typically achieved by column chromatography or recrystallization.[9]

Workflow for Wittig Synthesis

Caption: Workflow for the Wittig synthesis of 4-stilbene carboxaldehyde.

The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Stereoselectivity and Simplified Work-up

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that offers several advantages, most notably the preferential formation of (E)-alkenes and a more straightforward purification process.[10][11] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[11]

Causality Behind Experimental Choices: The HWE reaction is often the preferred method for synthesizing trans-stilbenes due to its high (E)-selectivity.[12] The water-soluble phosphate byproduct generated in the HWE reaction is easily removed by aqueous extraction, simplifying the purification of the final product compared to the removal of triphenylphosphine oxide in the Wittig reaction.[13] The choice of base and solvent can influence the reaction rate and yield.

Experimental Protocol: HWE Synthesis of 4-Stilbene Carboxaldehyde

-

Synthesis of the Phosphonate Ester: The key phosphonate reagent, diethyl (4-formylbenzyl)phosphonate, can be synthesized from 4-(bromomethyl)benzaldehyde and triethyl phosphite via the Michaelis-Arbuzov reaction.[13]

-

Generation of the Phosphonate Carbanion: The phosphonate ester is dissolved in an anhydrous solvent like THF or DMF under an inert atmosphere. A base, such as sodium hydride or potassium tert-butoxide, is added portion-wise to generate the phosphonate carbanion.[12]

-

Reaction with Benzaldehyde: A solution of benzaldehyde in the same anhydrous solvent is added dropwise to the carbanion solution at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by TLC.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 4-stilbene carboxaldehyde is then purified by column chromatography on silica gel or by recrystallization.[12]

Workflow for HWE Synthesis

Caption: Workflow for the HWE synthesis of 4-stilbene carboxaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions: Heck and Suzuki Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and both the Heck and Suzuki reactions are highly effective for the synthesis of stilbenes.[14][15]

The Heck Reaction: This reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[16] For the synthesis of 4-stilbene carboxaldehyde, this would typically involve the reaction of 4-bromobenzaldehyde with styrene.

The Suzuki-Miyaura Coupling: This reaction entails the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[17] A plausible route to 4-stilbene carboxaldehyde would be the coupling of 4-formylphenylboronic acid with styryl bromide or vice versa.

Causality Behind Experimental Choices: Palladium-catalyzed methods are valued for their high functional group tolerance and stereoselectivity.[14][15] The choice between the Heck and Suzuki reaction may depend on the commercial availability and stability of the starting materials. The Suzuki reaction often proceeds under milder conditions and is less sensitive to air and moisture compared to many other cross-coupling reactions.[18][19] The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in both reactions.

Experimental Protocol: Heck Synthesis of 4-Stilbene Carboxaldehyde

-

Reaction Setup: In a reaction vessel, 4-bromobenzaldehyde, styrene, a palladium source (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine) are combined in a suitable solvent such as N,N-dimethylformamide (DMF).[20]

-

Reaction Conditions: The mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. The reaction is monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.[20]

Characterization of 4-Stilbene Carboxaldehyde

The unambiguous identification and confirmation of the purity of synthesized 4-stilbene carboxaldehyde are achieved through a combination of spectroscopic and physical methods. The trans-isomer is a colorless to pale yellow solid.[3]

Table 1: Physicochemical and Spectroscopic Data for trans-4-Stilbene Carboxaldehyde

| Property/Technique | Description/Expected Values |

| Molecular Formula | C₁₅H₁₂O[21] |

| Molecular Weight | 208.26 g/mol |

| Melting Point | 112-114 °C |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9.9-10.1 ppm), vinylic protons (a pair of doublets with a large coupling constant, ~16 Hz, characteristic of a trans-alkene), and aromatic protons in their respective regions.[22][23] |

| ¹³C NMR | The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde (around 190-192 ppm), signals for the sp² carbons of the vinyl group, and the aromatic carbons.[24][25] |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), the C=C stretch of the alkene (around 1600-1650 cm⁻¹), and C-H stretches of the aromatic rings. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound.[21] |

Applications in Drug Development and Materials Science

The stilbene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1][4] 4-Stilbene carboxaldehyde, as a versatile intermediate, allows for the synthesis of a diverse library of stilbene derivatives. These derivatives are being investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Many stilbene derivatives exhibit potent anticancer activity by interfering with various stages of cancer progression.[2]

-

Neuroprotective Agents: The antioxidant and anti-inflammatory properties of stilbenes make them promising candidates for the treatment of neurodegenerative diseases.[1]

-

Anti-inflammatory and Antioxidant Agents: Stilbenes can modulate inflammatory pathways and scavenge free radicals, contributing to their therapeutic effects.[2]

In materials science, the conjugated π-system of stilbenes imparts them with interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and optical brighteners.[6]

Conclusion

The synthesis and characterization of 4-stilbene carboxaldehyde are fundamental processes for the advancement of research in medicinal chemistry and materials science. This guide has provided a detailed overview of the key synthetic methodologies, including the Wittig, Horner-Wadsworth-Emmons, and palladium-catalyzed cross-coupling reactions, emphasizing the rationale behind experimental choices. A comprehensive summary of the analytical techniques required for the unambiguous characterization of the target compound has also been presented. Armed with this knowledge, researchers are well-equipped to synthesize and utilize 4-stilbene carboxaldehyde as a pivotal building block for the creation of novel and impactful molecules.

References

-

Heck reaction - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

-

SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]

- Jacquemin, D., & Noels, A. F. (2005). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Current Organic Chemistry, 9(15), 1503-1515.

- Al-Hourani, B. J. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 28(16), 2693-2696.

-

Al-Hourani, B. J. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved February 11, 2026, from [Link]

- Kumar, A., Singh, A., & Kumar, S. (2019). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 9(58), 33837-33865.

- Felpin, F. X., & Fouquet, E. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers, 4(11), 2234-2239.

-

Felpin, F. X., & Fouquet, E. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers (RSC Publishing). Retrieved February 11, 2026, from [Link]

- Yaglioglu, H. G., Arici, M., & Dede, Y. (2020). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv.

- Becker, H. D. (2002). Synthesis of Stilbene Derivatives. In Stilbenes (pp. 35-108). Wiley-VCH Verlag GmbH & Co. KGaA.

- Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances, 2(24), 9063-9066.

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved February 11, 2026, from [Link]

-

4-Stilbene carboxaldehyde - NIST WebBook. (n.d.). Retrieved February 11, 2026, from [Link]

-

Stilbenes Preparation and Analysis - Wiley-VCH. (n.d.). Retrieved February 11, 2026, from [Link]

-

Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions - JulietHahn.com. (n.d.). Retrieved February 11, 2026, from [Link]

-

ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4-phenyl... Retrieved February 11, 2026, from [Link]

-

Supporting Information - Royal Society of Chemistry. (n.d.). Retrieved February 11, 2026, from [Link]

-

Synthesis of stilbene-4-carboxylic acid - PrepChem.com. (n.d.). Retrieved February 11, 2026, from [Link]

- Yaglioglu, H. G., Arici, M., & Dede, Y. (2020). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv.

-

Electronic Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry. (n.d.). Retrieved February 11, 2026, from [Link]

-

13 C NMR spectrum of compound 4. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. (n.d.). Retrieved February 11, 2026, from [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

-

The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. (n.d.). Retrieved February 11, 2026, from [Link]

-

Molecular Pd(II) Complex Incorporated into MOF as a Highly Active Single-Site Heterogeneous Catalyst for C-Cl - Supporting Information. (n.d.). Retrieved February 11, 2026, from [Link]

- Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv

-

The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. (n.d.). Retrieved February 11, 2026, from [Link]

-

Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC - NIH. (n.d.). Retrieved February 11, 2026, from [Link]

- Yaglioglu, H. G., Arici, M., & Dede, Y. (2020). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv.

- Navarro-Orcajada, S., Costa, J., & Pérez-Sánchez, H. (2022). Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. A review of their current limitations and promising. Critical Reviews in Food Science and Nutrition, 62(21), 5858-5875.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]

- 3. CAS 40200-69-9: trans-4-stilbenecarboxaldehyde [cymitquimica.com]

- 4. benthamscience.com [benthamscience.com]

- 5. digitum.um.es [digitum.um.es]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. juliethahn.com [juliethahn.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. researchgate.net [researchgate.net]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]

- 19. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. prepchem.com [prepchem.com]

- 21. 4-Stilbene carboxaldehyde [webbook.nist.gov]

- 22. rsc.org [rsc.org]

- 23. rsc.org [rsc.org]

- 24. rsc.org [rsc.org]

- 25. 4-FORMYL-TRANS-STILBENE(40200-69-9) 13C NMR [m.chemicalbook.com]

A Comprehensive Spectroscopic Guide to 4-Stilbene Carboxaldehyde

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

4-Stilbene carboxaldehyde, also known as 4-formyl-trans-stilbene, is a bifunctional organic molecule featuring a rigid stilbene backbone and a reactive aldehyde moiety. This unique combination of a conjugated π-system and a formyl group makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. The precise characterization of its structure is paramount for ensuring the identity and purity of the compound, which in turn is critical for the success of subsequent synthetic steps and the biological or material properties of the final products.

This technical guide provides a detailed analysis of the key spectroscopic data for 4-Stilbene carboxaldehyde, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not only presenting the spectral data but also on the rationale behind the observed signals and the interpretation of these data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Stilbene carboxaldehyde, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Data Acquisition

A standard and effective approach for acquiring high-quality NMR spectra of 4-Stilbene carboxaldehyde is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Stilbene carboxaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its well-characterized residual solvent peak, which can be used for chemical shift referencing[1].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration to 0 ppm.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion, which is particularly important for resolving the aromatic and vinylic protons.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if needed.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to produce a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-Stilbene carboxaldehyde provides a wealth of information about the number and types of protons and their neighboring environments. The data presented below were obtained in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.99 | Singlet | - | 1H | Aldehydic proton (-CHO) |

| 7.89 | Doublet | 8.2 | 2H | Aromatic protons ortho to -CHO |

| 7.66 | Doublet | 8.2 | 2H | Aromatic protons meta to -CHO |

| 7.56 | Doublet | 7.3 | 2H | Aromatic protons on the unsubstituted phenyl ring |

| 7.41 | Triplet | 7.5 | 2H | Aromatic protons on the unsubstituted phenyl ring |

| 7.32 | Triplet | 7.3 | 1H | Aromatic proton on the unsubstituted phenyl ring |

| 7.26 | Doublet | 16.3 | 1H | Vinylic proton |

| 7.15 | Doublet | 16.3 | 1H | Vinylic proton |

Causality and Interpretation:

-

Aldehydic Proton (9.99 ppm): The significant downfield shift of this singlet is a hallmark of an aldehydic proton. The strong deshielding effect is due to the electron-withdrawing nature of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond.

-

Aromatic Protons (7.32-7.89 ppm): The signals in this region correspond to the nine aromatic protons. The protons on the aldehyde-substituted ring are shifted further downfield compared to those on the unsubstituted phenyl ring due to the electron-withdrawing effect of the formyl group. The ortho and meta protons on the substituted ring appear as distinct doublets due to their coupling with each other.

-

Vinylic Protons (7.15 and 7.26 ppm): These two doublets correspond to the two protons on the carbon-carbon double bond. The large coupling constant (J = 16.3 Hz) is characteristic of a trans configuration of the double bond, a key structural feature of this isomer.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 191.9 | Aldehyde Carbonyl (C=O) |

| 143.8 | Aromatic Carbon (quaternary) |

| 136.9 | Aromatic Carbon (quaternary) |

| 135.5 | Aromatic Carbon (quaternary) |

| 133.4 | Vinylic Carbon |

| 130.4 | Aromatic Carbon |

| 129.1 | Aromatic Carbon |

| 128.8 | Aromatic Carbon |

| 127.3 | Aromatic Carbon |

| 127.1 | Vinylic Carbon |

| 126.8 | Aromatic Carbon |

Causality and Interpretation:

-

Carbonyl Carbon (191.9 ppm): The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, which is highly deshielded due to the electronegativity of the oxygen atom.

-

Aromatic and Vinylic Carbons (126.8-143.8 ppm): The remaining signals in this region are attributed to the twelve aromatic carbons and two vinylic carbons. The quaternary carbons (those without attached protons) generally show lower intensity peaks. The specific assignments can be made with the aid of advanced NMR techniques like HSQC and HMBC, but the observed number of signals is consistent with the proposed structure.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

A common and straightforward method for obtaining the IR spectrum of a solid sample like 4-Stilbene carboxaldehyde is using Attenuated Total Reflectance (ATR).

-

Sample Preparation: A small amount of the solid 4-Stilbene carboxaldehyde is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition: The FT-IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

dot

Caption: Workflow for FT-IR data acquisition using ATR.

IR Spectral Data and Interpretation

The IR spectrum of 4-Stilbene carboxaldehyde displays several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2820, ~2720 | Medium | C-H Stretch | Aldehydic C-H (Fermi resonance doublet) |

| ~1700 | Strong | C=O Stretch | Conjugated Aldehyde Carbonyl |

| ~1600, ~1580 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~965 | Strong | C-H Bend | trans-Vinylic C-H out-of-plane bend |

Causality and Interpretation:

-

Aldehyde C-H Stretch (~2820, ~2720 cm⁻¹): The presence of two medium-intensity bands in this region is a highly diagnostic feature for an aldehyde. This doublet arises from Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration[2].

-

Conjugated Carbonyl Stretch (~1700 cm⁻¹): The strong absorption band around 1700 cm⁻¹ is indicative of a C=O stretching vibration. Its position is at a lower frequency than that of a saturated aldehyde (~1725 cm⁻¹) due to the conjugation with the aromatic ring and the double bond, which delocalizes the pi-electrons and weakens the C=O bond[3].

-

trans-Vinylic C-H Bend (~965 cm⁻¹): A strong absorption in this region is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, confirming the stereochemistry of the double bond.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed "fingerprint" of the molecule.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, having excess energy, undergoes fragmentation to produce smaller, more stable ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

dot

Caption: Simplified workflow of Electron Ionization Mass Spectrometry.

MS Spectral Data and Interpretation

The mass spectrum of 4-Stilbene carboxaldehyde confirms its molecular weight and provides insights into its structural stability and fragmentation pathways.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Interpretation |

| 208 | 100 | [C₁₅H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 207 | 22.6 | [C₁₅H₁₁O]⁺ | Loss of a hydrogen radical (M-1) |

| 179 | 81.5 | [C₁₄H₁₁]⁺ | Loss of the formyl radical (M-CHO) |

| 178 | 58.8 | [C₁₄H₁₀]⁺• | Loss of carbon monoxide and a hydrogen radical (M-CO-H) |

| 152 | 7.6 | [C₁₂H₈]⁺• | Loss of C₂H₂ from the [C₁₄H₁₀]⁺• ion |

Causality and Interpretation:

-

Molecular Ion (m/z 208): The base peak in the spectrum is the molecular ion peak, indicating that the molecule is relatively stable under electron ionization conditions. This is expected for a highly conjugated aromatic system. The molecular weight of 208.26 g/mol is confirmed.

-

[M-1]⁺ Peak (m/z 207): A significant peak at M-1 is characteristic of aldehydes, resulting from the loss of the aldehydic hydrogen radical. This is a common and diagnostic fragmentation pathway for aldehydes.

-

[M-CHO]⁺ Peak (m/z 179): The very intense peak at m/z 179 corresponds to the loss of the entire formyl radical (-CHO). This fragmentation is highly favorable as it leads to the formation of a stable stilbene cation.

-

Other Fragments: The peak at m/z 178 arises from the loss of a hydrogen radical from the m/z 179 fragment. The smaller fragment at m/z 152 is likely due to the further fragmentation of the stilbene backbone, a common fragmentation pattern for polycyclic aromatic hydrocarbons.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of 4-Stilbene carboxaldehyde. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework and confirms the trans stereochemistry of the alkene. IR spectroscopy provides clear evidence for the presence of the key functional groups, namely the conjugated aldehyde and the aromatic rings. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This detailed spectroscopic analysis serves as a crucial quality control standard for researchers and professionals working with this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances, 2(24), 9133-9139. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

ResearchGate. (n.d.). (a) ATR-FTIR and (b) TLC results for the stilbene product from both synthetic methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts. (2023, September 30). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Nandiyanto, A. B. D., & Ragadhita, R. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-Stilbene Carboxaldehyde

[1][2]

Executive Summary & Compound Identity

4-Stilbene carboxaldehyde (CAS: 4747-60-8 / 40200-69-9 for trans-isomer), also known as 4-formylstilbene, is a critical intermediate in the synthesis of optical brighteners, conductive polymers, and pharmaceutical agents.[1] Its solubility behavior is governed by its conjugated stilbene backbone (lipophilic, planar) and the aldehyde moiety (moderately polar, hydrogen bond acceptor).[1]

This guide provides a validated framework for solvent selection, moving beyond generic "like-dissolves-like" heuristics to specific, evidence-based protocols for synthesis, purification, and analysis.[1]

| Property | Data |

| Molecular Formula | C₁₅H₁₂O |

| Molecular Weight | 208.26 g/mol |

| Melting Point | 112–114 °C (trans-isomer) |

| LogP (Predicted) | ~3.8 – 4.2 (Highly Lipophilic) |

| Primary Solubility Mechanism |

Solubility Profile & Solvent Selection Matrix

The solubility of 4-stilbene carboxaldehyde is non-linear across solvent polarities due to the competition between the hydrophobic stilbene core and the polar aldehyde tail.[2]

Quantitative Estimates & Functional Group Logic

Note: Specific saturation values (

| Solvent Class | Representative Solvent | Solubility Status | Estimated Limit (25°C) | Technical Rationale |

| Polar Aprotic | DMF, DMSO | High | > 30 g/L | Strong dipole-dipole interactions stabilize the aldehyde; disrupts |

| Halogenated | DCM, Chloroform | High | > 50 g/L | Excellent solvation of the aromatic backbone.[1] Standard for extraction and chromatography loading. |

| Ethers | THF, Dioxane | High | > 25 g/L | Good general solubility; often used as a co-solvent with alcohols for hydrogenation.[1][2] |

| Polar Protic | Ethanol, Methanol | Temperature Dependent | Moderate (Hot) / Low (Cold) | Ideal for Recrystallization. The compound is soluble at reflux but crystallizes upon cooling due to the hydrophobic effect.[2] |

| Non-Polar | Hexane, Pentane | Low | < 5 g/L | Poor interaction with the polar aldehyde group.[1][2] Used as an anti-solvent to precipitate the product.[1][2] |

| Aqueous | Water | Insoluble | ~25 mg/L (ppm) | Highly hydrophobic.[1][2] Water is used exclusively as a wash solvent to remove inorganic salts.[1][2] |

Solvent Selection Decision Tree

The following logic flow dictates the optimal solvent system based on the experimental objective.

Figure 1: Decision matrix for solvent selection based on operational requirements.

Thermodynamics of Dissolution & Recrystallization Strategy

Understanding the thermodynamics is crucial for scaling up purification.[1][2] The solubility of 4-stilbene carboxaldehyde in ethanol exhibits a steep curve relative to temperature, a property exploited for purification.[1]

The "Self-Validating" Recrystallization Protocol

Why this works: The compound forms a supersaturated solution in boiling ethanol.[1][2] As the temperature (

Protocol:

-

Preparation: Place crude 4-stilbene carboxaldehyde in an Erlenmeyer flask.

-

Dissolution: Add 95% Ethanol (approx. 15-20 mL per gram of solute) while heating to reflux (~78°C).

-

Filtration (Hot): If insoluble particles remain (dust/salts), filter rapidly through a pre-warmed funnel.[1][2]

-

Nucleation: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents rapid cooling which traps impurities).

-

Maximizing Yield: Once at room temperature, place in an ice-water bath (0°C) for 30 minutes.

-

Harvest: Filter the crystals (pale yellow needles) and wash with cold ethanol.

Troubleshooting: "Oiling Out"

If the compound separates as an oil rather than crystals, it indicates the melting point of the solute in the solvent mixture is lower than the saturation temperature.

-

Remedy: Re-heat to dissolve, then add a "seed crystal" of pure 4-stilbene carboxaldehyde at the cloud point, or switch to a DCM/Hexane layered diffusion method.

Experimental Determination of Solubility Limits

In drug development, exact solubility values (

Workflow: Saturation Shake-Flask Method

Applications in Synthesis

The solubility profile directly impacts reaction kinetics and yield.[1][2]

-

Wittig Reaction: Performed in DCM or Toluene . The aldehyde is highly soluble, ensuring rapid reaction with the ylide.[1]

-

Heck Coupling: Requires high temperatures (100°C+).[1][2] DMF or DMAc are used because they dissolve the aldehyde and the catalyst (Pd) while sustaining high thermal energy without evaporating.[2]

-

Schiff Base Formation: Often done in Ethanol .[1][2] The product (imine) is often less soluble than the aldehyde precursor, driving the equilibrium forward by precipitating the product.

References

-

Sigma-Aldrich. trans-4-Stilbenecarboxaldehyde Product Sheet & Safety Data.[1][2] (CAS 40200-69-9).[1][2]

-

BenchChem. Technical Support: Purification of Crude trans-Stilbene Derivatives. (Recrystallization protocols using Ethanol).[1][2][3]

-

Organic Syntheses. Preparation of Stilbenes via Wittig and Heck Reactions.[1][2] (Solvent choices for stilbene synthesis).

-

Royal Society of Chemistry (RSC). Solubility and Photophysical Properties of Stilbene Derivatives.[1][2] (Electronic Supplementary Information).

-

National Institute of Standards and Technology (NIST). 4-Stilbene carboxaldehyde Properties.[1][2][3] [2]

cis-trans isomerization of 4-Stilbene carboxaldehyde

An In-Depth Technical Guide to the Cis-Trans Isomerization of 4-Stilbene Carboxaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

The reversible isomerization of molecular photoswitches offers unprecedented spatiotemporal control over chemical and biological systems, a concept at the heart of photopharmacology and advanced materials science.[1][2] Among the various classes of photoswitches, stilbene and its derivatives represent a foundational system for studying photochemical reactions.[3][4] This technical guide provides a comprehensive exploration of the cis-trans isomerization of 4-stilbene carboxaldehyde, a derivative whose functional handle makes it particularly amenable to conjugation and application in drug development. We will delve into the core photochemical and thermal mechanisms, present field-proven experimental protocols for monitoring and quantifying the isomerization, and discuss the critical factors that influence its efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of light-activated molecular transformations.

Introduction: The Principle of Molecular Photoswitching

Molecular photoswitches are compounds that can be reversibly converted between two or more stable isomers by the absorption of light.[5] This photoisomerization event induces a significant change in the molecule's geometry, dipole moment, and electronic properties. When a photoswitch is incorporated into a larger system, such as a therapeutic agent, these molecular-level changes can be amplified to modulate a biological function, effectively creating a light-operated drug.[6]

Stilbene is a prototypical diarylethene that undergoes cis-trans (or Z-E) isomerization around its central carbon-carbon double bond.[4] The trans isomer is typically more thermodynamically stable due to reduced steric hindrance. The introduction of a carboxaldehyde group at the 4-position not only modifies the molecule's electronic properties and photoisomerization behavior but also provides a crucial aldehyde functional group for covalent attachment to other molecules.[7][8]

The Isomerization Mechanism: Photochemical vs. Thermal Pathways

The conversion between cis and trans isomers of 4-stilbene carboxaldehyde can be triggered by light (photoisomerization) or heat (thermal isomerization). These two pathways proceed through distinct mechanisms and energy landscapes.

The Photochemical Pathway (Singlet State Mechanism)

The direct photoisomerization of stilbene derivatives is a remarkably fast process that occurs predominantly through the first excited singlet state (S₁).[3] The process can be dissected into several key steps, as illustrated in the potential energy surface diagram below.

-

Step 1: Photoexcitation: The process begins when the ground state molecule (trans-S₀ or cis-S₀) absorbs a UV or visible photon, promoting an electron to the first excited singlet state (trans-S₁ or cis-S₁). This is a vertical Franck-Condon transition, meaning the molecular geometry remains unchanged during the electronic excitation.[3]

-

Step 2: Torsional Dynamics: In the S₁ state, the molecule possesses significant excess energy and is no longer at a potential energy minimum. This energy drives a rapid twisting motion around the central C=C bond, which is the primary reaction coordinate for isomerization.

-

Step 3: The Perpendicular Intermediate: As the molecule twists, it approaches a "perpendicular" conformation (¹p*), an energy minimum on the S₁ potential energy surface. This twisted intermediate is a key branching point.

-

Step 4: Non-Radiative Decay: From the perpendicular state, the molecule efficiently decays back to the ground state (S₀) potential energy surface through a conical intersection. This is a non-radiative process that dissipates the absorbed light energy as heat.

-

Step 5: Relaxation to Isomers: Once on the S₀ surface, the twisted molecule relaxes to the potential energy minima of either the trans or cis isomer. The ratio of the two isomers formed depends on the dynamics of this final relaxation step.

Caption: Potential energy surfaces for stilbene photoisomerization.

A notable competing photochemical pathway for stilbene derivatives is photocyclization. The cis isomer can undergo a 6π-electrocyclization to form dihydrophenanthrene, which is subsequently oxidized to the aromatic phenanthrene.[9][10] This irreversible side reaction can lead to photodegradation and must be considered during prolonged irradiation experiments.

The Thermal Pathway

In the absence of light, cis-stilbene can isomerize back to the more stable trans form by overcoming a thermal energy barrier in the ground state.[11][12] This process is typically much slower than photoisomerization at ambient temperatures. The rate of thermal isomerization is highly dependent on temperature and the specific molecular structure. For some "stiff-stilbene" derivatives, this thermal relaxation is so slow that the cis isomer is stable for extended periods, a crucial property for practical applications.[13][14] The mechanism can involve either a singlet or triplet state intermediate, depending on the specific compound and conditions.[12]

Factors Influencing Isomerization

The efficiency and outcome of the isomerization process are not intrinsic to the molecule alone but are significantly influenced by the experimental environment.

-

Solvent Effects: The polarity and viscosity of the solvent play a critical role. Polar solvents can stabilize charge-transfer excited states, potentially altering the energy landscape.[15] Increased solvent viscosity can physically hinder the large-amplitude twisting motion required for isomerization, which may decrease the isomerization quantum yield and increase the competing fluorescence quantum yield.[9][16]

-

Substituent Effects: The electronic nature of substituents on the phenyl rings can dramatically alter the photochemical properties. The electron-withdrawing nature of the carboxaldehyde group in 4-stilbene carboxaldehyde red-shifts the absorption spectrum compared to unsubstituted stilbene, often pushing it into the visible light region.[7][8] This is highly advantageous for applications in biological systems, where visible light is less damaging and penetrates deeper than UV light.[5]

-

Temperature: While photoisomerization itself is often only weakly dependent on temperature, the competing thermal back-reaction is highly sensitive to it.[11][17] Lowering the temperature can effectively "trap" the less stable cis isomer by slowing down its thermal relaxation to the trans form.[18]

Quantitative Analysis: Key Photochemical Parameters

To effectively utilize a photoswitch, it is essential to quantify its behavior. The two most important parameters are the photostationary state and the quantum yield.

| Parameter | Description | Typical Values (Stilbene Derivatives) | Solvent |

| λmax (trans) | Wavelength of maximum absorption for the trans isomer. | ~300-350 nm | n-Hexane |

| λmax (cis) | Wavelength of maximum absorption for the cis isomer. | ~280 nm | n-Hexane |

| Φt→c | Quantum yield for trans to cis isomerization. | 0.4 - 0.5 | n-Hexane[19] |

| Φc→t | Quantum yield for cis to trans isomerization. | 0.3 - 0.4 | n-Hexane[19] |

| Photostationary State (PSS) | The equilibrium ratio of cis and trans isomers reached under continuous irradiation at a specific wavelength. | Varies with λirr | Various |

Note: The presence of the carboxaldehyde group in 4-stilbene carboxaldehyde is expected to red-shift the λmax values. The quantum yield (Φ) is the efficiency of a photochemical process, defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed.[19][20]

Applications in Drug Development: The Photopharmacology Concept

The ability to reversibly alter the shape of 4-stilbene carboxaldehyde with light makes it an excellent candidate for photopharmacology.[1] The core principle involves attaching the photoswitch to a biologically active molecule. The two isomers of the resulting conjugate will have different three-dimensional shapes, leading to different biological activities.

Caption: Isomerization controls drug binding to its target.

For example, the trans isomer might be sterically hindered from fitting into the binding pocket of a receptor, rendering the drug inactive. Upon irradiation with a specific wavelength of light, isomerization to the cis form changes the shape of the conjugate, allowing it to bind to the receptor and elicit a therapeutic effect. This provides a powerful method to activate a drug only in a specific, light-exposed region of the body, potentially minimizing side effects.[1] The aldehyde group of 4-stilbene carboxaldehyde serves as a versatile chemical handle for this conjugation, for instance, by forming a stable imine with an amine group on a drug molecule.[7]

Experimental Protocols

Synthesis of 4-Stilbene Carboxaldehyde via Horner-Wadsworth-Emmons Reaction

This protocol provides a general and reliable method for synthesizing trans-stilbene derivatives.[21]

Materials:

-

4-Formylbenzaldehyde (p-phthalaldehyde)

-

Diethyl benzylphosphonate

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

-

Phosphonate Ylide Formation: In a dry, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Add diethyl benzylphosphonate (1.0 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the ylide.

-

Aldehyde Addition: Dissolve 4-formylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (E)-4-stilbene carboxaldehyde.

Monitoring Photoisomerization by UV-Vis Spectroscopy

This protocol details the standard method for observing the spectral changes during isomerization and determining the photostationary state (PSS).

Caption: Workflow for UV-Vis monitoring of photoisomerization.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (transparent in the UV range)

-

Light source (e.g., filtered mercury lamp, LED, or laser) with a specific wavelength (λirr)

-

Solution of pure trans-4-stilbene carboxaldehyde in a spectroscopic grade solvent (e.g., hexane or acetonitrile) with an absorbance of ~0.5-1.0 at λmax.

Procedure:

-

Initial Spectrum: Fill a quartz cuvette with the sample solution. Place it in the spectrophotometer and record the initial UV-Vis absorption spectrum. This is the spectrum of the pure trans isomer.

-

Irradiation: Remove the cuvette and irradiate it with the chosen light source for a defined period (e.g., 10 seconds). Ensure the geometry of the irradiation is consistent.

-

Measure: Place the cuvette back into the spectrophotometer and record the spectrum again.

-

Repeat: Repeat steps 2 and 3, recording spectra at regular time intervals.

-

Analysis: As the isomerization proceeds, the absorbance at the λmax of the trans isomer will decrease, while the absorbance corresponding to the cis isomer will increase. The spectra should show one or more "isosbestic points" – wavelengths where the absorbance does not change, indicating a clean conversion between two species.[7]

-

Determine PSS: Continue the process until the absorption spectrum no longer changes with further irradiation. This indicates that the photostationary state (PSS) has been reached. The composition of the PSS can be calculated from the final spectrum.

Conclusion

4-Stilbene carboxaldehyde stands as a powerful and versatile molecular photoswitch. Its isomerization can be precisely controlled by light, leading to significant and reversible changes in molecular geometry. Understanding the fundamental mechanisms, the influence of the environment, and the quantitative photochemical parameters is crucial for its effective application. The presence of the aldehyde functional group provides a gateway for its integration into more complex systems, particularly in the burgeoning field of photopharmacology, where it offers the potential to create next-generation therapeutics with light-activated precision.

References

-

Kistiakowsky, G. B., & Smith, W. R. (1936). The thermal isomerization of stilbene. The Journal of Chemical Physics. [Link]

-

Velema, W. A., Szymanski, W., & Feringa, B. L. (2014). Photopharmacology: Beyond proof of principle. Journal of the American Chemical Society. [Link]

-

Okamoto, T., Momotake, A., Shinohara, Y., Nagahata, R., & Arai, T. (2005). Isomer Specific Solvent Effect on Photoisomerization of Photoresponsive Polyphenylene Dendrimers with a Stilbene Core. Bulletin of the Chemical Society of Japan. [Link]

-

G. Fischer, K. A. Muszkat, E. Fischer. (1968). Thermal isomerization of stilbene and styrylpyridines in the liquid state. Transactions of the Faraday Society. [Link]

-

Hartonen, K., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. [Link]

-

Villarón, D., & Wezenberg, S. J. (2020). Stiff-Stilbene Photoswitches: From Fundamental Studies to Emergent Applications. Angewandte Chemie International Edition. [Link]

-

Yamashita, S. (1961). Iodine-Catalyzed Thermal cis-trans Isomerization of Stilbene. Bulletin of the Chemical Society of Japan. [Link]

-

Lee, M., Haseltine, J. N., Smith, A. B., & Hochstrasser, R. M. (1989). Photoisomerization of stilbene in low viscosity solvents: Comparison of isolated and solvated molecules. The Journal of Chemical Physics. [Link]

-

Schroeder, J., & Troe, J. (2012). Is photoisomerization of stilbene in solution directly promoted by solvent collisions? arXiv. [Link]

-

Park, K. (2018). Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery: From Molecular Design to Applications. Journal of Controlled Release. [Link]

-

Zhou, J., et al. (2018). Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery: From Molecular Design to Applications. Chemistry of Materials. [Link]

-

Szymański, W., et al. (2020). Photoresponsive molecular tools for emerging applications of light in medicine. Chemical Science. [Link]

-

A. A. B. et al. (2021). Peptide Drugs for Photopharmacology: How Much of a Safety Advantage Can Be Gained By Photocontrol? Pharmaceutical Research. [Link]

-

Hammond, G. S., et al. (1964). Quantum yields for the sensitized photoisomerization of cis- and trans-stilbene. Journal of the American Chemical Society. [Link]

-

Dyck, R. H., & McClure, D. S. (1962). Ultraviolet Spectra of Stilbene, p-Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process. The Journal of Chemical Physics. [Link]

-

Chatterley, A. S., et al. (2020). Different timescales during ultrafast stilbene isomerisation in the gas and liquid phases revealed using time-resolved photoelectron spectroscopy. Nature Communications. [Link]

-

Wang, M., et al. (2023). Comparative Study on Properties, Structural Changes, and Isomerization of Cis/Trans-Stilbene under High Pressure. The Journal of Physical Chemistry C. [Link]

-

Saltiel, J., & D'Agostino, J. T. (1972). Separation of viscosity and temperature effects on the singlet pathway to stilbene photoisomerization. Journal of the American Chemical Society. [Link]

-

Jen, A. K. Y., et al. (1999). Photochemical reactions of stilbene derivatives. Journal of Applied Physics. [Link]

-

Ute, K., et al. (2022). Sterically Hindered Stiff-Stilbene Photoswitch Offers Large Motions, 90% Two-Way Photoisomerization, and High Thermal Stability. The Journal of Organic Chemistry. [Link]

-

Iikura, H., et al. (2021). Ultrafast photoisomerization of stilbenes. Nature Chemistry. [Link]

-

Hammond, H. A., DeMeyer, D. E., & Williams, J. L. R. (1969). Quantum Yields for the Sensitized Photoisomerization of cis- and r/arcs-Stilbene. Journal of the American Chemical Society. [Link]

-

Hou, Z., et al. (2023). Reversible trans-to-cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketonate lanthanide complexes. Dalton Transactions. [Link]

-

Griesbeck, A. G., & Maptue, N. (2018). Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[11][19] H-shift isomers. Chemical Communications. [Link]

-

PrepChem. (2023). Synthesis of stilbene-4-carboxylic acid. PrepChem.com. [Link]

-

van der Velden, J. H. C., et al. (2021). Single-Wavelength Visible-Light-Induced Reversible Isomerization of Stiff-Stilbene under Dynamic Covalent Control. Organic Letters. [Link]

-

Wikipedia. (2023). Photoswitch. Wikipedia, The Free Encyclopedia. [Link]

-

Hou, Z., et al. (2021). Insights into the Effect of Trans-to-Cis Photoisomerization of a Co-coordinated Stilbene Derivative on the Luminescence of Di-β-diketonate Lanthanide Complexes. ACS Omega. [Link]

-

Schertl, P. (2002). Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin Repository. [Link]

-

Wezenberg, S. J., & Feringa, B. L. (2018). Stiff-Stilbene Photoswitches. Angewandte Chemie International Edition. [Link]

-

Saltiel, J., & Sun, Y. P. (1990). Temperature effects on the UV–Vis electronic spectrum of trans‐stilbene. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

-

Kaya, E., et al. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]

-

Kumar, R., & Singh, V. (2022). Synthetic approaches toward stilbenes and their related structures. RSC Advances. [Link]

-

Singh, P. K., et al. (2012). Cis-Trans Photoisomerization of Stilbenes and Stilbene-Like Molecules. Journal of Physical Chemistry A. [Link]

-

Villaron, D., & Wezenberg, S. J. (2020). Stiff-Stilbene Photoswitches: From Fundamental Studies to Emergent Applications. Angewandte Chemie. [Link]

-

Quora. (2020). What is the difference between cis and trans stilbene? Quora. [Link]

-

Chen, J., et al. (2021). All-visible-light-driven stiff-stilbene photoswitches. Chemical Science. [Link]

Sources

- 1. studenttheses.uu.nl [studenttheses.uu.nl]

- 2. Photoresponsive molecular tools for emerging applications of light in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Photoswitch - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. All-visible-light-driven stiff-stilbene photoswitches - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Thermal isomerization of stilbene and styrylpyridines in the liquid state - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Vigilance of Form and Function: A Technical Guide to the Stability and Storage of 4-Stilbene Carboxaldehyde

For the discerning researcher, scientist, and drug development professional, the integrity of a starting material is paramount. 4-Stilbene carboxaldehyde, a versatile bifunctional molecule, holds significant promise in the synthesis of novel therapeutics and functional materials. Its unique structure, featuring a reactive aldehyde group appended to a photosensitive stilbene backbone, presents both immense synthetic utility and specific challenges in handling and storage. This guide provides an in-depth technical analysis of the stability of 4-Stilbene carboxaldehyde, offering field-proven insights and protocols to ensure its viability for research and development.

The Duality of Reactivity: Understanding the Intrinsic Instabilities of 4-Stilbene Carboxaldehyde

The chemical persona of 4-Stilbene carboxaldehyde is defined by two key structural motifs: the aromatic aldehyde and the trans-stilbene core. Each contributes to the molecule's synthetic potential, but also to its inherent vulnerabilities.

The aldehyde functional group is susceptible to oxidation, a common degradation pathway for this class of compounds.[1] In the presence of atmospheric oxygen, 4-Stilbene carboxaldehyde can be converted to the corresponding 4-stilbene carboxylic acid. This process can be accelerated by exposure to heat and light.

The stilbene backbone introduces a second critical stability concern: photoisomerization. The thermodynamically more stable trans isomer can undergo a photochemical conversion to the cis isomer upon exposure to light, particularly UV radiation.[2][3] This isomerization can significantly alter the molecule's physical properties and biological activity, potentially compromising experimental outcomes.[4] Furthermore, prolonged light exposure can lead to oxidative degradation of the stilbene moiety itself.[5]

A Fortress for a Molecule: Recommended Storage and Handling Protocols

To mitigate the inherent instabilities of 4-Stilbene carboxaldehyde, a stringent set of storage and handling protocols must be implemented. These recommendations are designed to create a self-validating system that preserves the compound's purity and integrity.

Optimal Storage Conditions

Proper storage is the first line of defense against degradation. The following conditions are recommended for maintaining the long-term stability of 4-Stilbene carboxaldehyde:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[6] | Reduces the rate of potential oxidative and degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to oxygen, thereby inhibiting oxidation of the aldehyde group.[5] |

| Light | Amber vial, stored in the dark[6] | Prevents photoisomerization of the trans-stilbene double bond to the cis form and other light-induced degradation.[2] |

| Container | Tightly sealed, airtight container | Prevents the ingress of moisture and atmospheric oxygen.[5] |

Safe Handling Practices

Adherence to safe handling procedures is crucial not only for maintaining the stability of 4-Stilbene carboxaldehyde but also for ensuring laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6]

-

Dispensing: When dispensing the solid, avoid creating dust.[5] If preparing solutions, do so promptly after weighing and protect the solution from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[5]

The Degradation Pathways: A Visual Examination

To fully appreciate the importance of proper storage and handling, it is essential to visualize the potential degradation pathways of 4-Stilbene carboxaldehyde.

Caption: Primary degradation pathways of 4-Stilbene carboxaldehyde.

Verifying Integrity: Experimental Protocols for Stability Assessment

A proactive approach to ensuring the quality of 4-Stilbene carboxaldehyde involves periodic assessment of its purity and stability. The following are key experimental workflows for this purpose.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 4-Stilbene carboxaldehyde sample and identify the presence of potential impurities, such as the cis isomer or the carboxylic acid degradation product.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of 4-Stilbene carboxaldehyde reference standard and dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

-

Prepare a series of dilutions to create a calibration curve.

-

-

Sample Preparation:

-

Prepare a sample of the 4-Stilbene carboxaldehyde to be tested at the same concentration as the standard.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where both trans and cis isomers have significant absorbance (e.g., 310 nm).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standards and the sample.

-

Identify the peak corresponding to trans-4-Stilbene carboxaldehyde based on the retention time of the reference standard.

-

Quantify the purity by comparing the peak area of the main component to the total peak area of all components.

-

The presence of the cis isomer would likely be indicated by a peak with a different retention time. The carboxylic acid would also have a distinct retention time.

-

Caption: Workflow for HPLC purity assessment of 4-Stilbene carboxaldehyde.

Protocol for Forced Degradation Studies

Objective: To understand the degradation profile of 4-Stilbene carboxaldehyde under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of 4-Stilbene carboxaldehyde in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Photostability: Expose a solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. Keep a control sample in the dark.

-

Thermal Stability: Store solutions at elevated temperatures (e.g., 40°C, 60°C) for a defined period. Keep a control sample at the recommended storage temperature.

-

Oxidative Stability: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to a solution and monitor over time.

-

-

Analysis: At specified time points, analyze the stressed samples and the control sample by HPLC as described in Protocol 4.1.

-

Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products formed under each condition.

Conclusion: Preserving Potential Through Prudence

4-Stilbene carboxaldehyde is a molecule of significant scientific interest, and its successful application hinges on the preservation of its chemical integrity. By understanding its inherent instabilities—namely, the propensity for oxidation of the aldehyde and photoisomerization of the stilbene core—researchers can implement robust storage and handling strategies. The protocols outlined in this guide provide a framework for maintaining the quality of 4-Stilbene carboxaldehyde, thereby ensuring the reliability and reproducibility of experimental results in the pursuit of scientific advancement.

References

- Gao, Y., et al. (2023). Comparative Study on Properties, Structural Changes, and Isomerization of Cis/Trans-Stilbene under High Pressure. The Journal of Physical Chemistry C, 127(7), 3664–3672.

- Smeds, A. I., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1036.

- Jiang, X., et al. (2025). Green Production Pathways, Instability, and Stability of Resveratrol: A Systematic Review. Journal of Food Biochemistry.

- Likhtenshtein, G. (2010).

- Irie, M., et al. (2000). Synthesis, excited state properties, and dynamic structural change of photoresponsive dendrimers. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 1(1), 67-80.

- Wawer, I., et al. (2023).

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

- Sam, J. F., & Cammers, A. (2013). Oxidation of Aromatic Aldehydes Using Oxone.

- Kumar, S., et al. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen.

- Romero, M. P., et al. (2015). Synthesis of Stilbene Derivatives: A Comparative Study of their Antioxidant Activities.

- Suyama, T., et al. (1993). trans-Stilbene degradation by Arthrobacter sp. SL3 cells. Bioscience, Biotechnology, and Biochemistry, 57(7), 1214-1215.

-

Smeds, A. I., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Semantic Scholar. Retrieved from [Link]

-

The Good Scents Company. (n.d.). trans-stilbene, 103-30-0. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

Wikipedia. (n.d.). (E)-Stilbene. Retrieved from [Link]

-

Prakash Raja. (2023, June 10). Photochemistry of Olefins/ Cis Trans Isomerism/ Stilbene [Video]. YouTube. Retrieved from [Link]

-

da Costa, M. B., et al. (2009). Chemical structure of (a) trans-stilbene and (b) cis-stilbene. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]

-

Hubert, C., et al. (2015). Cis‐Trans Photoisomerization of Stilbenes and Stilbene‐Like Molecules. Request PDF. Retrieved from [Link]

Sources

- 1. CAS 40200-69-9: trans-4-stilbenecarboxaldehyde [cymitquimica.com]

- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. trans-Stilbene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. What are the storage conditions for TRANS - STILBENE? - Blog - Keyingchem [keyingchemical.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Stilbene Carboxaldehyde

<_ _>

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Stilbene derivatives are a critical class of compounds in medicinal chemistry and materials science, with 4-stilbene carboxaldehyde serving as a versatile intermediate for the synthesis of numerous bioactive molecules and functional materials. This document provides a comprehensive guide to the palladium-catalyzed synthesis of 4-stilbene carboxaldehyde, focusing on the Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. Detailed mechanistic insights, step-by-step experimental protocols, and data interpretation are presented to enable researchers to successfully synthesize and characterize this important compound.

Introduction: The Significance of 4-Stilbene Carboxaldehyde

4-Stilbene carboxaldehyde is a key building block in organic synthesis. Its unique structure, featuring a conjugated stilbene backbone with a reactive aldehyde group, allows for a wide range of chemical transformations. This makes it an invaluable precursor for the development of:

-

Pharmaceuticals: Stilbene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1]

-

Fluorescent Probes and Dyes: The extended π-system of the stilbene core imparts fluorescent properties, making its derivatives useful as molecular probes and dyes.[2]

-

Organic Electronics: Stilbene-based molecules are being explored for their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.